REACTION_CXSMILES
|
ClC1C=CC([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=CC=1C(F)(F)F.[CH3:18][C:19]([C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[C:23]([O:29][CH3:30])[CH:22]=1)=O.[BH4-].[Na+]>CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C.CO>[CH3:30][O:29][C:23]1[CH:22]=[C:21]([CH:19]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH3:18])[CH:26]=[CH:25][C:24]=1[O:27][CH3:28] |f:2.3|
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)N1CCNCC1)C(F)(F)F
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
catalyst
|
Smiles
|
CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by the addition of 1 N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The CH2Cl2 extracts are dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on SiO2 with ethyl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |